

Spectroscopic Analysis of (R)-(4-Benzylmorpholin-3-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (R)-(4-Benzylmorpholin-3-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral compound **(R)-(4-Benzylmorpholin-3-yl)methanol**, a key intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of specific experimental data for the (R)-enantiomer in publicly accessible databases, this document presents a compilation of known data for the corresponding (S)-enantiomer and general spectroscopic characteristics of N-substituted morpholine derivatives. This information serves as a valuable reference for the characterization and analysis of this class of compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for **(R)-(4-Benzylmorpholin-3-yl)methanol**, based on reported values for its (S)-enantiomer and related structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.20 - 7.40	m	Ar-H
4.05	d	N-CH ₂ -Ph
3.80 - 3.95	m	Mor-H
3.55 - 3.70	m	Mor-H
3.40 - 3.50	m	CH ₂ -OH
3.30	d	N-CH ₂ -Ph
2.80 - 2.95	m	Mor-H
2.60 - 2.75	m	Mor-H
2.10 - 2.25	m	Mor-H

Note: This data is predicted based on the known spectrum of (S)-(4-Benzylmorpholin-3-yl)methanol and general values for similar morpholine derivatives. Actual experimental values may vary.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
138.0	Ar-C (quaternary)
129.0	Ar-CH
128.5	Ar-CH
127.5	Ar-CH
70.0	Mor-CH ₂ -O
65.0	CH ₂ -OH
62.0	Mor-CH-CH ₂ OH
60.5	N-CH ₂ -Ph
54.0	Mor-CH ₂ -N

Note: This data is predicted based on the known spectrum of (S)-(4-Benzylmorpholin-3-yl)methanol and general values for similar morpholine derivatives. Actual experimental values may vary.

Experimental Protocols

The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of **(R)-(4-Benzylmorpholin-3-yl)methanol**.

NMR Spectroscopy

A sample of **(R)-(4-Benzylmorpholin-3-yl)methanol** (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a 400 or 500 MHz instrument.

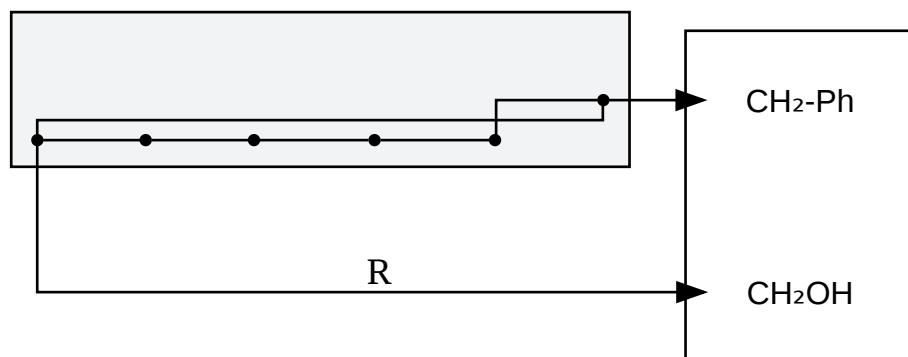
- ¹H NMR: Spectra are typically acquired with 16 to 32 scans, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- ^{13}C NMR: Spectra are typically acquired with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ^{13}C isotope. A spectral width of 200-220 ppm is common. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of **(R)-(4-Benzylmorpholin-3-yl)methanol**.

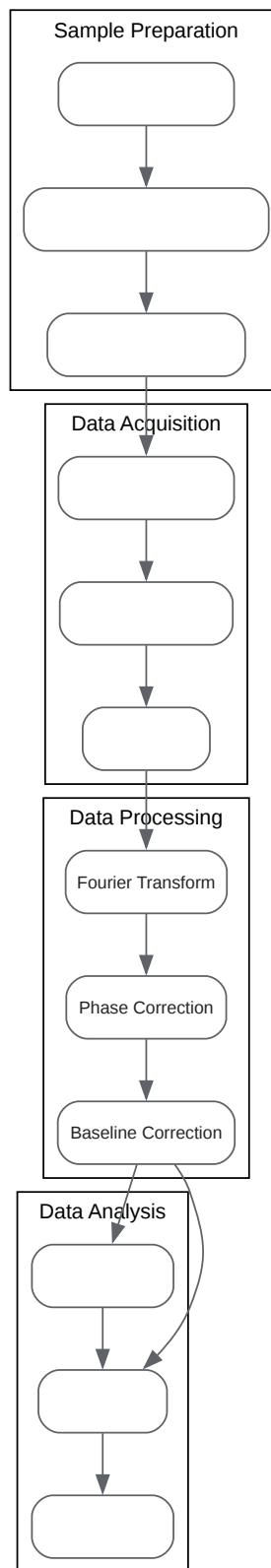


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Caption: Chemical structure of **(R)-(4-Benzylmorpholin-3-yl)methanol**.

Experimental Workflow: NMR Spectroscopy

The logical workflow for obtaining and analyzing NMR data is depicted below.

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Caption: Workflow for NMR spectroscopic analysis.

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